molecular formula C7H8IN3 B12855550 1-(5-Iodopyrimidin-2-yl)cyclopropan-1-amine

1-(5-Iodopyrimidin-2-yl)cyclopropan-1-amine

Cat. No.: B12855550
M. Wt: 261.06 g/mol
InChI Key: AIKVMSZWTPQUKI-UHFFFAOYSA-N
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Description

1-(5-Iodopyrimidin-2-yl)cyclopropan-1-amine is an organic compound that belongs to the class of cyclopropanamines It features a cyclopropane ring attached to an amine group and a pyrimidine ring substituted with an iodine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Iodopyrimidin-2-yl)cyclopropan-1-amine typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Pyrimidine Introduction: The pyrimidine ring is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable pyrimidine derivative with the cyclopropane intermediate.

    Iodination: The final step involves the introduction of the iodine atom at the 5-position of the pyrimidine ring. This can be achieved through the reaction of the pyrimidine intermediate with an iodine source such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(5-Iodopyrimidin-2-yl)cyclopropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The iodine atom at the 5-position of the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced derivatives such as primary or secondary amines.

    Substitution: Substituted derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

1-(5-Iodopyrimidin-2-yl)cyclopropan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(5-Iodopyrimidin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The cyclopropane ring and the iodine-substituted pyrimidine ring play crucial roles in its binding affinity and specificity towards target proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine: Similar structure with a bromine atom instead of iodine.

    1-(5-Chloropyrimidin-2-yl)cyclopropan-1-amine: Similar structure with a chlorine atom instead of iodine.

    1-(5-Fluoropyrimidin-2-yl)cyclopropan-1-amine: Similar structure with a fluorine atom instead of iodine.

Uniqueness

1-(5-Iodopyrimidin-2-yl)cyclopropan-1-amine is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom increases the compound’s molecular weight and influences its reactivity and binding interactions. This uniqueness makes it a valuable compound for specific applications where iodine’s properties are advantageous.

Properties

Molecular Formula

C7H8IN3

Molecular Weight

261.06 g/mol

IUPAC Name

1-(5-iodopyrimidin-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C7H8IN3/c8-5-3-10-6(11-4-5)7(9)1-2-7/h3-4H,1-2,9H2

InChI Key

AIKVMSZWTPQUKI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC=C(C=N2)I)N

Origin of Product

United States

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